

Evaluating the Reversibility of YCT529's Effects on Fertility: Application Notes and Protocols

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Compound of Interest

Compound Name: YCT529

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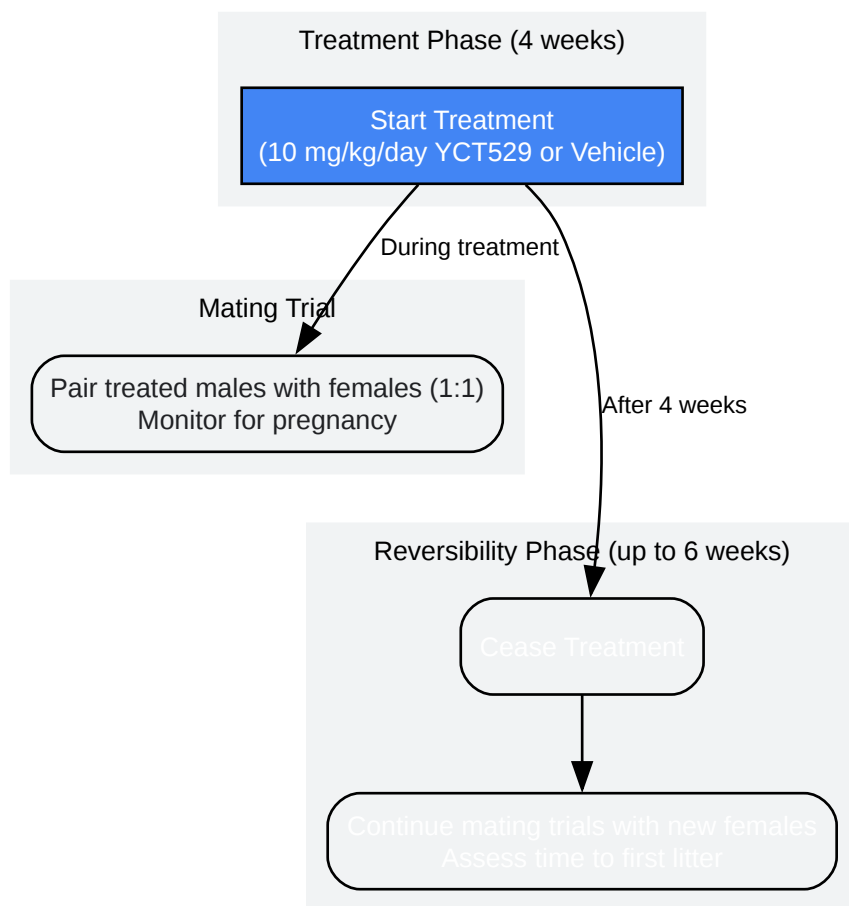
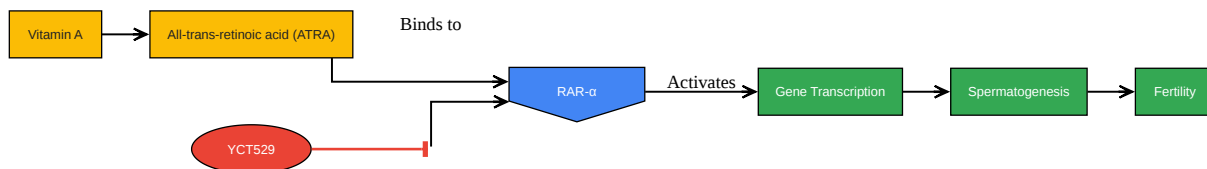
These application notes provide a comprehensive overview of the preclinical evaluation of **YCT529**, a promising non-hormonal male contraceptive. The focus is on the methodologies to assess the reversibility of its effects on fertility, drawing from key preclinical studies in mice and non-human primates.

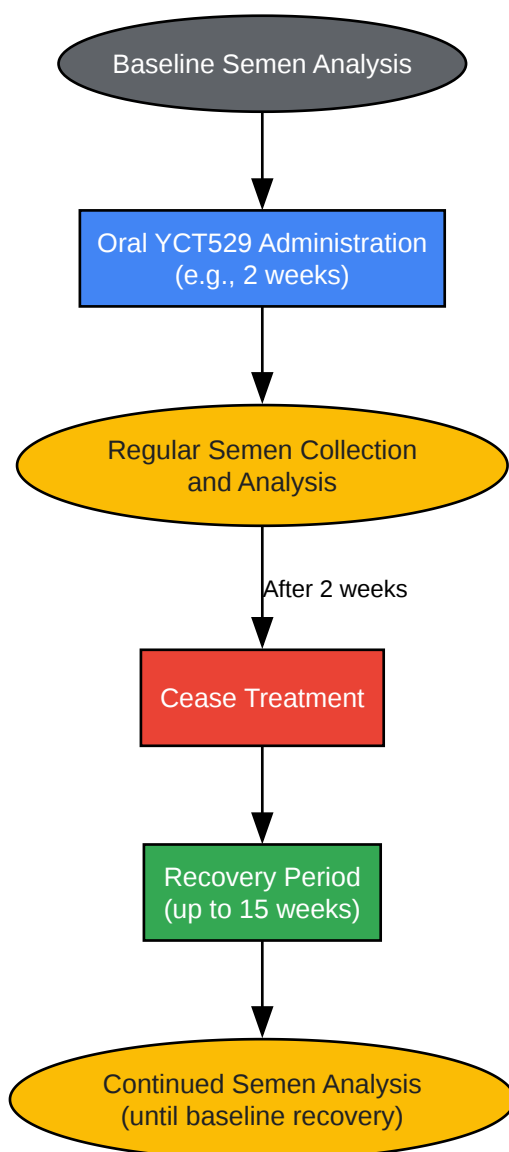
Introduction

YCT529 is a selective antagonist of the retinoic acid receptor alpha (RAR- α), a nuclear receptor critical for spermatogenesis.^[1] By inhibiting RAR- α , **YCT529** disrupts the vitamin A signaling pathway in the testes, leading to a temporary cessation of sperm production and, consequently, infertility.^{[1][2]} A crucial aspect of its development as a viable contraceptive is the complete reversibility of its effects upon discontinuation. These notes detail the protocols used to verify this reversibility.

Mechanism of Action: RAR- α Signaling Pathway

YCT529 acts as a competitive inhibitor at the RAR- α receptor, preventing the binding of its natural ligand, all-trans-retinoic acid (a metabolite of vitamin A). This disruption blocks the downstream gene transcription necessary for the development and maturation of sperm cells.





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References

- 1. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YCT529 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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